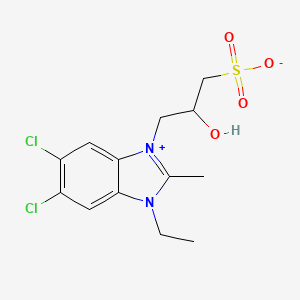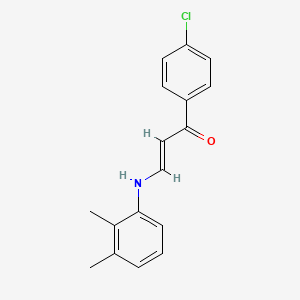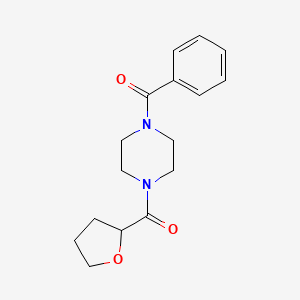
3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate is a complex organic compound with potential applications in various scientific fields This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl iodide in the presence of a strong base like sodium hydride to introduce the ethyl group at the 1 position.
Sulfonation: Finally, the compound is sulfonated using reagents like chlorosulfonic acid to introduce the sulfonate group at the 2-hydroxypropane position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the benzimidazole core, resulting in dechlorinated or reduced benzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dechlorinated or reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s benzimidazole core is of interest due to its presence in many bioactive molecules. It can be used to study the structure-activity relationships of benzimidazole derivatives and their biological effects.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could serve as a lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate is likely related to its interaction with specific molecular targets. The benzimidazole core can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorine atoms and sulfonate group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
5,6-dichloro-1-ethyl-2-methylbenzimidazole: Lacks the sulfonate group but shares the benzimidazole core and chlorine atoms.
1-ethyl-2-methylbenzimidazole: Lacks the chlorine atoms and sulfonate group but shares the benzimidazole core.
3-(5,6-dichlorobenzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate: Lacks the ethyl and methyl groups but shares the benzimidazole core, chlorine atoms, and sulfonate group.
Uniqueness
The uniqueness of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate lies in its combination of functional groups. The presence of chlorine atoms, an ethyl group, and a sulfonate group on the benzimidazole core provides a unique set of chemical properties that can be exploited for various applications. This combination of functional groups is not commonly found in other benzimidazole derivatives, making this compound particularly interesting for research and development.
属性
IUPAC Name |
3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-3-16-8(2)17(6-9(18)7-22(19,20)21)13-5-11(15)10(14)4-12(13)16/h4-5,9,18H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJFEDAAWUNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC(CS(=O)(=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)

![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B5228556.png)
![3-Acetyl-5-hydroxy-2-methylnaphtho[2,3-g][1]benzofuran-6,11-dione](/img/structure/B5228563.png)

![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

